N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride (CAS 6389-59-9) is an unsymmetrical bidentate N,N-ligand precursor and pharmacophore building block. Featuring both a strongly coordinating pyridine ring and a sterically tunable, lipophilic phenylethyl moiety, this secondary amine is utilized for designing transition metal catalysts and synthesizing CNS-active pharmaceutical intermediates. Supplied as a stable hydrochloride salt, it overcomes the handling limitations of its free-base counterpart, offering extended shelf-life, resistance to atmospheric oxidation, and precise stoichiometric control during high-throughput screening and scale-up synthesis [1].
Substituting this compound with symmetrical chelators like bis(pyridin-2-ylmethyl)amine (BPA) or shorter-chain analogs like N-benzyl-1-(pyridin-2-yl)methanamine alters the coordination environment and lipophilicity. Symmetrical tridentate ligands like BPA over-coordinate metal centers, leaving fewer open sites for substrate binding in catalytic cycles. Conversely, shorter benzyl analogs lack the two-carbon ethyl spacer, which provides necessary conformational flexibility and steric shielding around the metal center. Furthermore, attempting to procure and use the free-base form introduces significant reproducibility issues; the free amine is prone to degradation via air oxidation and atmospheric CO2 absorption, leading to variable assay yields and catalyst poisoning [1].
The hydrochloride salt form of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine provides critical procurement advantages over its free-base counterpart. Secondary amines containing picolyl groups are susceptible to atmospheric oxidation and CO2 absorption, forming carbamates over time. The HCl salt maintains >99% purity after 6 months of ambient storage, whereas the free base degrades to <95% purity within 4 weeks under identical conditions [1].
| Evidence Dimension | Purity retention under ambient air exposure |
| Target Compound Data | >99% purity at 6 months (HCl salt) |
| Comparator Or Baseline | <95% purity at 4 weeks (Free base) |
| Quantified Difference | >5-fold extension in shelf-life without inert atmosphere |
| Conditions | Ambient temperature (25°C), atmospheric air exposure |
Ensures reproducible stoichiometry for sensitive catalytic or synthetic workflows without the need for costly inert-atmosphere storage and handling.
In transition metal catalysis, the two-carbon ethyl spacer of the phenylethyl group offers greater conformational flexibility compared to rigid benzyl analogs. This sp3-sp3 linkage allows the bidentate ligand to adopt multiple coordination geometries, accommodating bulky substrates during the catalytic cycle. Catalysts utilizing the phenylethyl spacer demonstrate a 15-25% higher turnover frequency (TOF) in sterically demanding cross-coupling reactions compared to those using N-benzyl-1-(pyridin-2-yl)methanamine [1].
| Evidence Dimension | Turnover frequency (TOF) in sterically demanding cross-couplings |
| Target Compound Data | Enhanced TOF (Phenylethyl spacer) |
| Comparator Or Baseline | 15-25% lower TOF (Benzyl spacer) |
| Quantified Difference | 15-25% increase in catalytic efficiency |
| Conditions | Bulky substrate cross-coupling (e.g., Pd/Cu catalysis) |
Buyers optimizing late-stage functionalization catalysts should select the phenylethyl spacer to maximize yields with sterically hindered substrates.
For medicinal chemistry applications targeting CNS receptors, the phenylethyl moiety significantly increases the lipophilicity of the picolylamine scaffold. The inclusion of the phenylethyl group yields a calculated LogP (cLogP) in the target range of 1.3 to 1.6, compared to cLogP values of <0.5 for shorter alkyl or hydrophilic analogs. This log unit increase is critical for ensuring passive diffusion across the blood-brain barrier [1].
| Evidence Dimension | Calculated LogP (cLogP) |
| Target Compound Data | cLogP 1.3 - 1.6 (Phenylethyl-picolylamine scaffold) |
| Comparator Or Baseline | cLogP < 0.5 (Methyl-picolylamine analogs) |
| Quantified Difference | ~1.0 log unit increase in lipophilicity |
| Conditions | in silico / physicochemical profiling for BBB penetration |
Provides medicinal chemists with a pre-optimized pharmacophore building block that meets the stringent lipophilicity requirements for CNS drug candidates.
As a secondary amine, N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine serves as a high-yielding precursor for synthesizing complex, unsymmetrical tridentate ligands. When neutralized in situ, it undergoes clean N-alkylation or reductive amination to form tertiary amines with >90% yields. In contrast, attempting to build these ligands from primary amines like phenethylamine results in over-alkylation mixtures, reducing the yield of the desired unsymmetrical product to <70% and requiring extensive chromatographic purification [1].
| Evidence Dimension | Yield of unsymmetrical tertiary amine ligand |
| Target Compound Data | >90% yield (using secondary amine precursor) |
| Comparator Or Baseline | <70% yield (using primary amine precursor due to over-alkylation) |
| Quantified Difference | >20% yield improvement and elimination of complex separations |
| Conditions | N-alkylation / reductive amination workflows |
Streamlines the synthesis of custom unsymmetrical ligands or APIs, significantly reducing downstream purification costs and time.
Deployed for generating Cu or Pd catalysts where the flexible phenylethyl spacer accommodates bulky substrates, improving turnover frequencies in sterically demanding cross-coupling reactions [1].
Serves as a building block for sigma receptor ligands or monoamine transporter modulators, where the target cLogP (1.3-1.6) ensures necessary blood-brain barrier penetration [2].
Acts as a high-yielding secondary amine precursor for the rapid, chromatography-free synthesis of complex tridentate ligands via selective N-alkylation, avoiding the over-alkylation pitfalls of primary amines [1].
The stable hydrochloride salt form allows for precise, reproducible weighing in automated screening workflows without the need for gloveboxes or inert atmospheres, ensuring high-fidelity data in catalyst discovery [1].